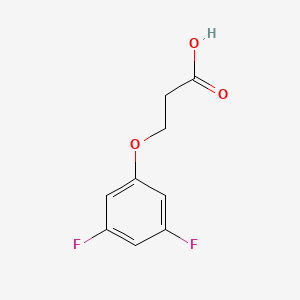

3-(3,5-Difluorophenoxy)propanoic acid

概要

説明

Synthesis Analysis

The synthesis of compounds similar to 3-(3,5-Difluorophenoxy)propanoic acid often involves multi-step chemical reactions, starting from basic organic or inorganic substrates. For example, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids outlines a continuous process, highlighting the intricacies involved in synthesizing complex molecules (Orlinskii, 1996). Similarly, the synthesis and structural studies of two uracil derivatives provide insights into the crystalline structure of related compounds, showcasing the detailed analytical techniques required to understand their formation (Yao et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like this compound is crucial for understanding their chemical behavior and potential applications. X-ray diffraction and spectroscopic methods are commonly used to elucidate structural details. For instance, the crystal structures of uracil derivatives have been determined through X-ray diffraction, providing valuable information on their molecular arrangements and interactions (Yao et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from studies on similar compounds. For example, the deoxyfluorination of carboxylic acids with CpFluor demonstrates the potential for transforming carboxylic acids into acyl fluorides or amides, indicating versatile reactivity and applicability in synthetic chemistry (Wang et al., 2021).

Physical Properties Analysis

The physical properties of compounds like this compound, such as solubility, melting point, and stability, are essential for their practical use. While specific studies on this compound are not available, research on structurally related molecules provides insight. For example, the study on polymorphism in pharmaceutical compounds emphasizes the significance of crystal structure on physical properties, which could be relevant for understanding the behavior of this compound under different conditions (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are pivotal for the application of this compound. Studies on related compounds, such as the synthesis and reactivity of 3-(triphenylgermyl)propanoic acid, shed light on potential chemical behaviors and reactions that could be expected from this compound (Zheng et al., 1994).

科学的研究の応用

Safety Evaluation in Food Contact Materials

- Substance Safety : A study by EFSA assessed the safety of a related compound, 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], concluding no safety concerns for consumers if used under specific conditions in the polymerization of fluoropolymers for food contact materials (Andon et al., 2011).

Environmental Impact and Public Health

- Environmental Exposure : Research focused on the environmental presence and human body burden of perfluorinated substances, including a related compound, ADONA, highlighting the importance of monitoring and managing these substances due to their persistence and potential toxic effects (Fromme et al., 2017).

Industrial Applications and Toxicity Assessment

- Industrial Use and Toxicity : A study on 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt detailed its use as a processing aid in fluoropolymer manufacture and evaluated its absorption, distribution, metabolism, excretion, and kinetics in animal models, underlining its rapid absorption and elimination (Gannon et al., 2016).

Advanced Material Development

- Material Enhancement : A study explored phloretic acid, a naturally occurring phenolic compound, as a renewable resource for introducing phenolic functionalities into molecules or macromolecules. This approach opens possibilities for a range of applications in materials science, emphasizing sustainable alternatives in material development (Trejo-Machin et al., 2017).

Biochemical Interactions

- Biochemical Interaction Studies : A study on 3-(trihydroxygermyl)propanoic acid demonstrated its potential to interact with diol-containing sugar compounds, indicating possible implications in physiological functions due to these interactions (Shimada et al., 2015).

Safety and Hazards

特性

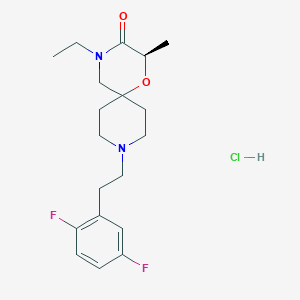

IUPAC Name |

3-(3,5-difluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDIMXHZLXGAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)

![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)

![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)